Cas no 90297-52-2 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI))
90297-52-2 structure
Product Name:6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
CAS 번호:90297-52-2
MF:C29H43N3O2
메가와트:465.670627832413
CID:809464
PubChem ID:146151
Update Time:2025-04-19
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimeth
- olivoretin
- Olivoretin A
- 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-, (4S-(4R*,7R*,10S*,13S*))-
- CHEBI:226710
- DTXSID00238083
- 90297-52-2
- (6S,9S,14R,17R)-17-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
- Olivoretine A
- Olivoretin B
-
- 인치: 1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)21-14-22-23-19(15-30-25(23)24(21)28)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1
- InChIKey: HQINLFPKZPQGGD-ZVYOULDASA-N
- 미소: O=C1[C@H](C(C)C)N(C)C2=C3C(C[C@@H](COC)N1)=CNC3=C1C(=C2)[C@@](C)(C(C)C)CC[C@@]1(C=C)C
계산된 속성
- 정밀분자량: 465.336
- 동위원소 질량: 465.336
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 5
- 복잡도: 769
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 7
- 토폴로지 분자 극성 표면적: 57.4Ų
실험적 성질
- 밀도: 1.057
- 비등점: 646.3°Cat760mmHg
- 플래시 포인트: 344.6°C
- 굴절률: 1.561
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) 관련 문헌
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
90297-52-2 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)) 관련 제품
- 70497-14-2(Lyngbyatoxin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
추천 공급업체
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약
Yunnanjiuzhen
골드 회원
중국 공급자
대량
NewCan Biotech Limited
골드 회원
중국 공급자
시약